![molecular formula C19H14FN5O3 B2750983 2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-62-4](/img/structure/B2750983.png)
2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is found in a variety of heterocycles, including pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene . These compounds are of considerable chemical and pharmacological importance, with activities including antibacterial, antiproliferative, CNS modulating, antiviral, antifungal, anticancer, and anti-inflammatory .
Synthesis Analysis
The synthesis of such compounds often involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate . This intermediate is used to create polyfunctionally substituted heterocycles .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of the pyrazolo[3,4-d]pyrimidin-4-one moiety . Substitution of the pyrazole 1-NH proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties can lead to interesting pharmacological properties, possibly by increasing the π-stacking .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a building block . This is used to create polyfunctionalized heterocyclic compounds with pharmacological interest .
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and PET Imaging
Compounds from the pyrazolopyrimidine family, related to the specified chemical, have been utilized in the development of radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). One such compound, DPA-714, was designed with a fluorine atom for labeling with fluorine-18, enabling in vivo imaging. This compound has shown potential in neuroinflammation PET images (Dollé et al., 2008).
Anticancer Agents
Certain derivatives of the pyrazolopyrimidine family have been tested for their anticancer activity. For example, compounds synthesized with various aryloxy groups attached to the pyrimidine ring exhibited appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting their potential as new anticancer agents (Al-Sanea et al., 2020).
Neuroinflammation Biomarker
Pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds, displaying subnanomolar affinity for the TSPO, have been radiolabeled and used in in vitro autoradiography and PET imaging for neuroinflammation (Damont et al., 2015).
A2A Adenosine Receptor Probes
Pyrazolopyrimidin-amine derivatives, similar in structure to the mentioned compound, have been synthesized as high-affinity antagonists for the A2A adenosine receptor. These compounds have been used as pharmacological probes for studying the A2A adenosine receptor, with potential applications in neuroscience research (Kumar et al., 2011).
Anti-Inflammatory Activity
Derivatives of the specified compound have shown significant anti-inflammatory activity in various assays. For instance, compounds containing a pyrazole moiety and an acetamide group exhibited notable anti-inflammatory effects, suggesting their potential application in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Novel Drug Discovery
Pyrazoles, including those related to the mentioned compound, are active molecules in novel drug discovery. Their synthesis and evaluation for properties like antioxidant, anti-breast cancer, and anti-inflammatory activities have been explored, contributing to the search for new therapeutic agents (Thangarasu et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c20-13-6-8-15(9-7-13)28-11-17(26)23-24-12-21-18-16(19(24)27)10-22-25(18)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTPQEDPNWWRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

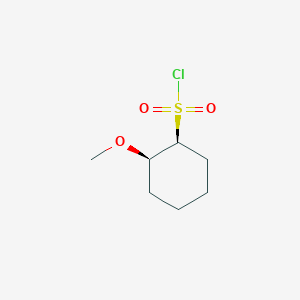

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)
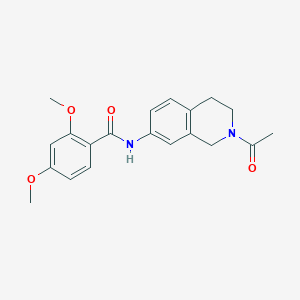

![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)
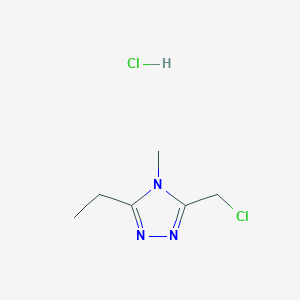
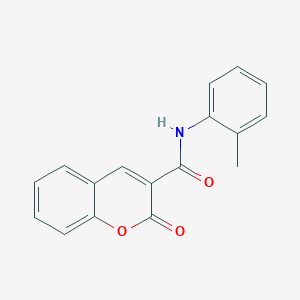
![N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750913.png)
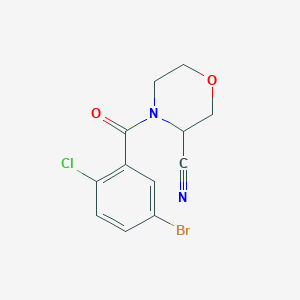
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide](/img/structure/B2750917.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2750918.png)
![(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2750922.png)
